2H-Pyran-5-carboxylic acid, 2,2,6-trimethyl-, ethyl ester
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Overview
Description
2H-Pyran-5-carboxylic acid, 2,2,6-trimethyl-, ethyl ester is an organic compound belonging to the pyran family. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by its ethyl ester functional group and three methyl groups attached to the pyran ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-5-carboxylic acid, 2,2,6-trimethyl-, ethyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-5-carboxylic acid, 2,2,6-trimethyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
2H-Pyran-5-carboxylic acid, 2,2,6-trimethyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It may serve as a precursor for the development of new drugs with potential therapeutic effects.
Industry: The compound is used in the production of various fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which 2H-Pyran-5-carboxylic acid, 2,2,6-trimethyl-, ethyl ester exerts its effects depends on the specific reactions it undergoes. In general, the ester group can participate in nucleophilic acyl substitution reactions, where the ester carbonyl carbon is attacked by a nucleophile, leading to the formation of new products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester
- 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester
- 2H-Pyran-3-carboxylic acid, 5,6-dihydro-2-oxo-, methyl ester
Uniqueness
2H-Pyran-5-carboxylic acid, 2,2,6-trimethyl-, ethyl ester is unique due to the presence of three methyl groups attached to the pyran ring, which can influence its reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can affect its behavior in chemical reactions and applications.
Properties
CAS No. |
51079-16-4 |
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Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
ethyl 2,6,6-trimethylpyran-3-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-5-13-10(12)9-6-7-11(3,4)14-8(9)2/h6-7H,5H2,1-4H3 |
InChI Key |
CWMATZIHHGIKIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(C=C1)(C)C)C |
Origin of Product |
United States |
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